molecular formula C6HF11O2.H3N<br>C6H4F11NO2 B1619619 Ammonium undecafluorohexanoate CAS No. 21615-47-4

Ammonium undecafluorohexanoate

Cat. No.: B1619619
CAS No.: 21615-47-4
M. Wt: 331.08 g/mol
InChI Key: OWCNWICUDXNCTI-UHFFFAOYSA-N
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Description

Ammonium undecafluorohexanoate is a chemical compound with the molecular formula C6H4F11NO2. It is an ammonium salt derived from undecafluorohexanoic acid, which belongs to the class of perfluoroalkyl substances. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium undecafluorohexanoate can be synthesized through the neutralization of undecafluorohexanoic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the ammonium salt and water. The reaction is as follows:

C6H4F11COOH+NH4OHC6H4F11COONH4+H2O\text{C6H4F11COOH} + \text{NH4OH} \rightarrow \text{C6H4F11COONH4} + \text{H2O} C6H4F11COOH+NH4OH→C6H4F11COONH4+H2O

Industrial Production Methods: Industrial production of this compound involves large-scale neutralization processes, often carried out in reactors designed for continuous production. The reaction conditions are carefully controlled to ensure complete neutralization and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium undecafluorohexanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents, including strong bases and nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the ammonium ion with other nucleophiles.

    Electrophilic Substitution: Strong electrophiles can react with the fluorinated carbon chain, although these reactions are less common due to the stability of the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce sodium undecafluorohexanoate .

Scientific Research Applications

Ammonium undecafluorohexanoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of ammonium undecafluorohexanoate lies in its surfactant properties. It reduces surface tension and enhances wetting capabilities, making it effective in applications such as fire-fighting foams. The compound’s stability and resistance to degradation also contribute to its effectiveness in various industrial applications.

Comparison with Similar Compounds

  • Sodium undecafluorohexanoate
  • Potassium undecafluorohexanoate
  • Perfluorooctanoic acid
  • Perfluorooctane sulfonate

Comparison: Ammonium undecafluorohexanoate is unique due to its ammonium ion, which imparts different solubility and reactivity characteristics compared to its sodium and potassium counterparts. Additionally, its shorter carbon chain compared to perfluorooctanoic acid and perfluorooctane sulfonate results in different environmental and biological behaviors .

Properties

CAS No.

21615-47-4

Molecular Formula

C6HF11O2.H3N
C6H4F11NO2

Molecular Weight

331.08 g/mol

IUPAC Name

azanium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate

InChI

InChI=1S/C6HF11O2.H3N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);1H3

InChI Key

OWCNWICUDXNCTI-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]

Key on ui other cas no.

21615-47-4

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ammonium undecafluorohexanoate
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